molecular formula C10H13NO B6152289 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol CAS No. 1896674-46-6

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Cat. No.: B6152289
CAS No.: 1896674-46-6
M. Wt: 163.2
InChI Key:
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Description

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is an organic compound with the molecular formula C10H13NO It is a derivative of isoindoline, featuring a hydroxyl group attached to an ethyl chain, which is connected to the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reaction of isoindoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the isoindoline ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent product quality and allows for the efficient handling of reactants and products. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2,3-dihydro-1H-isoindol-1-yl)acetaldehyde.

    Reduction: The compound can be reduced to form 2-(2,3-dihydro-1H-isoindol-1-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: 2-(2,3-dihydro-1H-isoindol-1-yl)acetaldehyde

    Reduction: 2-(2,3-dihydro-1H-isoindol-1-yl)ethane

    Substitution: Various substituted isoindoline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets within cells. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially altering their activity. The isoindoline ring structure may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride
  • 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol

Uniqueness

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

1896674-46-6

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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